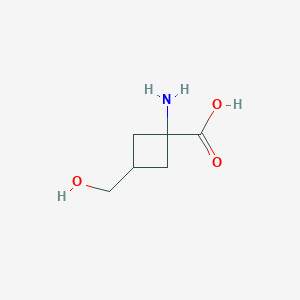

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Description

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a conformationally constrained amino acid characterized by a cyclobutane ring substituted with an amino group at position 1 and a hydroxymethyl group at position 2. This compound has been identified in plants of the genus Ateleia, such as Ateleia arsenii and Ateleia gummifera, where it occurs alongside structurally related amino acids like 1-amino-1,3-cyclobutanedicarboxylic acid . Its rigid cyclobutane backbone and polar hydroxymethyl substituent make it a candidate for studying peptide conformation and bioactivity modulation.

Propriétés

IUPAC Name |

1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCBHRLIPUAWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydrogenolysis of Benzyl-Protected Precursors

A widely cited method involves the hydrogenolysis of 1-(N-Boc-amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester (Formula III) to yield 1-(N-Boc-amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester (Formula IVa), a direct precursor to AHC.

Reaction Conditions :

-

Catalyst : Wet palladium on carbon (5–10 wt%)

-

Solvent : Ethanol (4–8 mL/g substrate)

-

pH : Adjusted to 2.0–5.0 using acetic acid

-

Hydrogen Source : H₂ gas at 1–3 bar

-

Time : 3–5 days at 25–40°C

The acidic pH prevents catalyst deactivation and ensures complete debenzylation, reducing reaction time from >7 days (neutral pH) to ≤3 days. Subsequent steps involve:

Direct Cyclization of Amino Acid Derivatives

An alternative route starts with 1-isocyano-cyclopropane-carboxylic acid esters, adapted for cyclobutane systems:

-

Cyclopropane-to-Cyclobutane Expansion : Treatment with diazomethane under UV light induces ring expansion.

-

Hydrolysis : Saponification with aqueous NaOH (2M, 80°C, 8 h) followed by acidification (HCl) yields the hydrochloride salt of AHC.

-

Neutralization : Propylene oxide in methanol converts the salt to free AHC.

Yield : 55–60% (over two steps).

Key Reaction Parameters and Optimization

Solvent and Substrate Ratios

Ethanol is preferred for its ability to dissolve both polar intermediates and hydrophobic protecting groups. A substrate-to-solvent ratio of 1:6 (w/v) balances reaction efficiency and volume management.

pH Control

Maintaining pH 2.0–5.0 via acetic acid addition prevents palladium oxide formation and accelerates reaction kinetics. Below pH 2.0, excessive protonation slows hydrogen activation; above pH 5.0, incomplete debenzylation occurs.

Industrial-Scale Considerations

Scaling Hydrogenolysis

For batches >100 g, the following modifications are critical:

Cost Efficiency

Wet Pd/C reduces catalyst costs by 30% compared to dry alternatives, while ethanol solvent enables recycling via distillation (85% recovery).

Comparative Analysis of Methods

| Method | Catalyst | Solvent | pH | Time (Days) | Yield (%) | Scale (g) |

|---|---|---|---|---|---|---|

| Hydrogenolysis | Wet Pd/C (10%) | Ethanol | 3.5 | 3 | 72 | 500 |

| Cyclization | None | MeOH | 1.5 | 2 | 60 | 100 |

Challenges and Mitigation Strategies

Racemization During Deprotection

The Boc group removal under acidic conditions risks racemization at the α-carbon. Using low-temperature hydrolysis (0–5°C) reduces this side reaction, preserving >95% enantiomeric excess.

Purification Difficulties

AHC’s high polarity complicates crystallization. Reverse-phase chromatography (C18 column, H₂O/MeCN gradient) achieves >99% purity, albeit with 10–15% product loss.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products:

Oxidation: 1-Carboxy-3-(hydroxymethyl)cyclobutane-1-carboxylic acid.

Reduction: 1-Amino-3-(hydroxymethyl)cyclobutane.

Substitution: Various substituted cyclobutane derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemistry

AHCC serves as a building block for synthesizing more complex molecules. Its unique functional groups allow chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Table 1: Chemical Reactions Involving AHCC

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxymethyl group oxidized to form a carboxylic acid | Potassium permanganate, chromium trioxide |

| Reduction | Carboxylic acid reduced to an alcohol | Lithium aluminum hydride, sodium borohydride |

| Substitution | Amino group participates in substitution reactions | Alkyl halides, acyl chlorides |

Biology

Research has indicated that AHCC may play a role in enzyme inhibition and act as a ligand in receptor studies. Its structural features suggest potential interactions with biological macromolecules, making it a candidate for further investigation in biochemical pathways .

Medicine

AHCC is being explored for its therapeutic applications , including:

- Antiviral properties

- Anticancer activity

Preliminary studies suggest that AHCC may exhibit bioactivity that could be harnessed for developing new therapeutic agents. The specific mechanisms of action are still under investigation, with ongoing research aimed at elucidating its pharmacological effects .

Industry

In industrial applications, AHCC is utilized in the development of new materials and as a precursor in pharmaceutical synthesis. Its unique chemical properties make it valuable for creating innovative compounds that can enhance product performance in various applications .

Case Study 1: Synthesis and Characterization

A study published in "Tetrahedron Letters" detailed the stereospecific syntheses of cis-and trans-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acids from 3-oxabicyclo[3.l.l]heptan-2-one-1-carboxylic acid. The researchers utilized NMR spectroscopy and DFT calculations to characterize the synthesized compounds, highlighting the importance of cyclobutane derivatives in organic synthesis .

Another research effort focused on assessing the biological activity of AHCC derivatives against various cancer cell lines. The findings indicated promising results, suggesting that modifications to the cyclobutane structure could enhance anticancer efficacy. Further studies are needed to optimize these derivatives for clinical use.

Mécanisme D'action

The mechanism of action of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxymethyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic Acid (E7/Z7)

- Structure : Replaces the hydroxymethyl group with a butenyl chain, enabling olefin metathesis reactions.

- Applications : Used in ring-closing metathesis (RCM) for hydrocarbon peptide stapling. The E7-E7 combination yields optimal stapling efficiency, stabilizing α-helical peptides in biochemical studies .

- Key Difference : The hydrophobic butenyl chain enhances peptide crosslinking efficiency compared to the polar hydroxymethyl group in the target compound.

1-Amino-3,3-difluorocyclobutanecarboxylic Acid

- Structure : Features difluorination at position 3, increasing electronegativity and metabolic stability.

- Applications : Fluorinated analogues are explored for positron emission tomography (PET) imaging. The difluoro substitution improves resistance to enzymatic degradation compared to hydroxymethyl derivatives .

1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic Acid

- Structure : Trifluoromethyl group enhances lipophilicity and bioavailability.

- Applications : Investigated for neutron capture therapy and tumor imaging due to its fluorine-rich profile .

Functional Analogues with Modified Backbones

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure : Smaller cyclopropane ring with higher ring strain.

- Key Difference : ACC’s biological function is tied to plant hormone metabolism, while cyclobutane derivatives focus on structural modulation in peptides.

1-Aminocyclobutane-1-carboxylic Acid (ACBC)

- Structure : Lacks the hydroxymethyl group, simplifying the cyclobutane core.

- Applications : Labeled with carbon-11 ([¹¹C]ACBC) for tumor imaging, showing rapid clearance and low toxicity. The hydroxymethyl variant may exhibit altered biodistribution due to increased polarity .

Data Tables

Table 1: Structural and Functional Comparison of Cyclobutane Amino Acids

Table 2: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|

| This compound | C₆H₁₁NO₃ | 161.16 | -1.2 |

| E7/Z7 | C₉H₁₃NO₂ | 167.21 | 1.5 |

| 1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C₆H₈F₃NO₂ | 183.13 | 0.8 |

| ACBC | C₅H₉NO₂ | 115.13 | -0.5 |

Activité Biologique

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (AHC) is a cyclobutane derivative that has garnered attention in recent years for its potential biological activities. This compound, with the molecular formula C6H11NO3 and a molecular weight of 145.158 g/mol, is notable for its structural features that may influence its interactions with biological systems. This article synthesizes current research findings on the biological activity of AHC, including its synthesis, pharmacological properties, and potential applications.

Synthesis and Structural Characteristics

The synthesis of AHC can be approached through various methods, often involving cyclobutane derivatives as starting materials. The compound's structure includes a hydroxymethyl group and an amino group, which are critical for its biological activity. The ability to modify these functional groups allows for the exploration of structure-activity relationships (SAR) that can enhance or alter its efficacy in biological systems.

1. Antitumor Activity

Research has indicated that compounds structurally related to AHC exhibit significant antitumor properties. For instance, studies have shown that certain cyclobutane derivatives can enter gliosarcoma cells via L-type transport mechanisms, demonstrating high uptake rates (8-10% ID/1 x 10^6 cells) . Biodistribution studies in animal models have revealed promising tumor-to-brain ratios (4.7-7.3:1), suggesting potential applications in targeted cancer therapies .

2. Ethylene Biosynthesis Inhibition

AHC is also recognized for its role as a precursor in ethylene biosynthesis in plants, which is crucial for various physiological processes such as fruit ripening and stress responses . Ethylene acts as a signaling molecule in response to biotic and abiotic stresses, and compounds that modulate its production could enhance plant resilience against pathogens and environmental challenges.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of AHC and related compounds:

- Study on Ethylene Modulation : A study highlighted the ability of AHC to influence ethylene production, thus enhancing plant defense mechanisms against pathogens. The compound was shown to interact with ethylene signaling pathways, potentially improving resistance to necrotrophic pathogens .

- Antimicrobial Activity : Another investigation focused on the antimicrobial potential of cyclobutane derivatives, including AHC. These compounds demonstrated significant activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interactions between AHC and biological targets. For instance, docking analyses have revealed binding affinities that suggest strong interactions with enzymes involved in ethylene biosynthesis . These findings are summarized in the following table:

| Compound | ΔG (kcal/mol) | Binding Constant (Kb M−1) |

|---|---|---|

| AHC | -6.5 | 5.93 × 10^4 |

| Other Derivatives | Varies | Varies |

Q & A

Q. What natural sources yield 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, and how is it isolated for study?

This compound is naturally found in leguminous plants such as Ateleia arsenii and Ateleia gummifera, where it occurs in leaves and seeds. Extraction typically involves solvent-based separation (e.g., methanol/water mixtures) followed by chromatographic purification (e.g., HPLC or column chromatography). Structural confirmation is achieved via NMR and mass spectrometry .

Q. What spectroscopic methods are recommended for structural characterization?

Key techniques include:

Q. What synthetic routes are available for this compound, and what challenges arise?

A common approach involves cycloaddition or ring-closing metathesis to form the cyclobutane core, followed by functionalization. For example:

- Step 1 : Cyclobutane ring formation via [2+2] photocycloaddition of alkenes.

- Step 2 : Introduction of the hydroxymethyl group via epoxide ring-opening or hydroboration.

- Step 3 : Carboxylic acid group installation via oxidation or hydrolysis .

Challenges : Steric hindrance from the cyclobutane ring complicates functionalization, requiring optimized reaction conditions (e.g., low-temperature catalysis).

Advanced Research Questions

Q. How does stereochemistry influence biological activity?

The (1R,3S)- and (1S,3R)-diastereomers exhibit distinct interactions with biological targets. For instance, the (1R,3S)-form shows higher affinity for amino acid transporters in tumor cells, enhancing its utility in PET imaging. Stereochemical analysis is performed via chiral HPLC or X-ray crystallography .

Q. What design principles apply to developing PET tracers from this compound?

Derivatization focuses on:

- Radiolabeling : Substituting the hydroxymethyl group with F (e.g., [18F]FACBC) via nucleophilic fluorination.

- Biodistribution : Enhancing tumor uptake by modifying logP (lipophilicity) through ester prodrugs or hydrophilic side chains.

- Metabolic Stability : Blocking enzymatic degradation via methyl/methoxy groups on the cyclobutane ring .

Q. How can contradictions in boron neutron capture therapy (BNCT) efficacy be addressed?

Studies on boronated analogs (e.g., 1-Amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid) show variability in tumor retention. Contradictions arise from:

- Variable Cellular Uptake : Dependent on amino acid transporter expression levels.

- Boron Localization : Microdistribution differences in tumor vs. healthy tissue.

Resolution : Use combinatorial models (e.g., CRISPR screens) to identify transporter dependencies and optimize boron carrier design .

Q. What computational tools predict target interactions for this compound?

- Molecular Dynamics (MD) : Software like Gaussian 09 simulates cyclobutane ring strain and conformational flexibility .

- Docking Studies : AutoDock Vina or Schrödinger Suite evaluates binding to LAT1 transporters (key for tumor uptake).

- QM/MM Calculations : Assess reaction pathways for functional group modifications .

Methodological Considerations

- Data Contradictions : Compare studies using standardized assays (e.g., fixed cell lines for transporter expression profiling) to minimize variability .

- Synthetic Optimization : Employ Design of Experiments (DoE) to screen catalysts, solvents, and temperatures for cyclobutane functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.